molecular formula C12H8N2O4 B1320805 2-(3-Nitrophenyl)nicotinic acid CAS No. 937601-72-4

2-(3-Nitrophenyl)nicotinic acid

Cat. No. B1320805
CAS RN: 937601-72-4
M. Wt: 244.2 g/mol
InChI Key: ITNITUABPMVBJY-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)nicotinic acid is a compound that is related to the family of nicotinic acids, which are derivatives of pyridine with a carboxyl group at the 3-position. The specific structure of 2-(3-Nitrophenyl)nicotinic acid includes a nitro group attached to the phenyl ring, which can influence its chemical and physical properties. Although the provided papers do not directly discuss 2-(3-Nitrophenyl)nicotinic acid, they do provide insights into similar nicotinic acid derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of nicotinic acid derivatives can involve the formation of the pyridine ring as a key step. For example, the synthesis of 2-trifluoromethyl-nicotinic acid derivatives from simple fluorinated precursors has been developed, which serves as intermediates in the manufacture of certain inhibitors . While this does not directly pertain to 2-(3-Nitrophenyl)nicotinic acid, it suggests that similar synthetic routes could be adapted for the synthesis of nitrophenyl-substituted nicotinic acids.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives can be characterized using various spectroscopic techniques. For instance, the study of nicotinic acid [1-(2,3-dihydroxyphenyl)methylidene]hydrazide involved 1H and 13C FT-NMR, FT-IR, and single-crystal X-ray diffraction . This compound crystallizes in the monoclinic space group, and its molecular geometry and other properties were investigated using theoretical methods such as Hartree-Fock and density functional theory. These methods could similarly be applied to determine the molecular structure of 2-(3-Nitrophenyl)nicotinic acid.

Chemical Reactions Analysis

The reactivity of nicotinic acid derivatives can be influenced by substituents on the pyridine ring. Although the papers provided do not detail reactions specific to 2-(3-Nitrophenyl)nicotinic acid, they do highlight the importance of substituents in determining the chemical behavior of these compounds. For example, the alkylation of the phenyl ring in 2-((2-ethylphenyl)amino)nicotinic acid disrupts the planar conformation and affects the crystal packing . This suggests that the nitro group in 2-(3-Nitrophenyl)nicotinic acid could similarly affect its reactivity and interactions.

Physical and Chemical Properties Analysis

The physical properties of nicotinic acid derivatives, such as their crystallization tendency and stability, can be studied using techniques like differential scanning calorimetry (DSC). The compound 2-((2-ethylphenyl)amino)nicotinic acid was found to form a stable amorphous phase upon melt quenching, which did not crystallize even upon reheating . This indicates that nicotinic acid derivatives can exhibit varied physical behaviors depending on their molecular structure, which would also be true for 2-(3-Nitrophenyl)nicotinic acid.

Scientific Research Applications

Industrial Applications of Nicotinic Acid

Nicotinic acid, a component of vitamin PP and an essential nutrient, is widely used in industries. Its production, primarily through the oxidation of 5-ethyl-2-methylpyridine, generates nitrous oxide as a by-product, posing environmental concerns. Recent literature emphasizes the need for greener production methods for nicotinic acid, especially using ecological methods that involve commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).

Vasorelaxation and Antioxidation Properties of Nicotinic Acid Derivatives

Thionicotinic acid derivatives, like 2-(1-adamantylthio)nicotinic acid, display vasorelaxation properties and antioxidative activities. These derivatives induce vasorelaxation in a dose-dependent manner and possess antioxidant properties. This study illustrates their potential as novel vasorelaxant and antioxidant therapeutics, highlighting the importance of structure-activity relationships in drug development (Prachayasittikul et al., 2010).

Synthesis of Nicotinic Acid Derivatives for Pharmaceutical Applications

Efficient synthetic routes for 2-trifluoromethyl-nicotinic acid derivatives have been developed, highlighting the significance of pyridyl compounds as key intermediates in pharmaceutical manufacturing, such as in the production of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).

Nicotinic Acid's Receptors and Anti-lipolytic Effect

Nicotinic acid is known for its lipid-lowering properties and its effect on decreasing lipolysis in adipose tissue. This process involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation through a Gi-protein-mediated inhibition, mediated by receptors such as PUMA-G and HM74. The interaction of nicotinic acid with these receptors highlights the intricate molecular mechanisms driving its therapeutic effects (Tunaru et al., 2003).

Nicotinic Acid in Food and Pharmaceutical Industries

The enzymatic conversion of 3-cyanopyridine to nicotinic acid offers a green alternative in the food, pharmaceutical, and biochemical industries. The intensification of nicotinic acid recovery using reactive extraction with organophosphorus solvating extractants demonstrates the potential for efficient and environmentally friendly production processes (Kumar, Wasewar, & Babu, 2008).

Mechanism of Action

Target of Action

2-(3-Nitrophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin primarily targets hepatocyte diacylglycerol acyltransferase-2 , an enzyme involved in the final step of triglyceride synthesis in hepatocytes . This interaction limits the availability of triglycerides for very low-density lipoproteins (VLDL) .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of triglyceride synthesis in hepatocytes . This activity also results in the intracellular degradation of apo B and decreased production of low-density lipoproteins .

Biochemical Pathways

Niacin acts as a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in many vital redox reactions catalyzed by various enzymes .

Pharmacokinetics

It is known that niacin and its derivatives are water-soluble . The pharmacokinetics of niacin has been studied in patients with chronic kidney disease and dialysis patients . These studies suggest that no dose adjustment of niacin is necessary in patients with renal impairment .

Result of Action

The result of the action of 2-(3-Nitrophenyl)nicotinic acid is likely similar to that of niacin, given their structural similarities. Niacin’s action results in the reduction of triglyceride levels, decreased production of low-density lipoproteins, and increased levels of high-density lipoproteins . This can help reduce the risk of atherosclerosis and coronary artery disease .

Action Environment

The action of 2-(3-Nitrophenyl)nicotinic acid, like other nicotinic acid derivatives, can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Additionally, factors such as diet, lifestyle, and individual genetic variations can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-(3-nitrophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)10-5-2-6-13-11(10)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNITUABPMVBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)nicotinic acid

CAS RN

937601-72-4
Record name 2-(3-Nitrophenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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